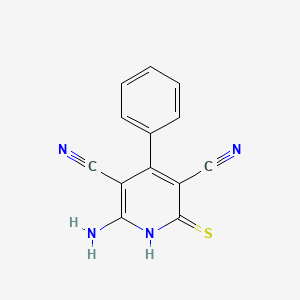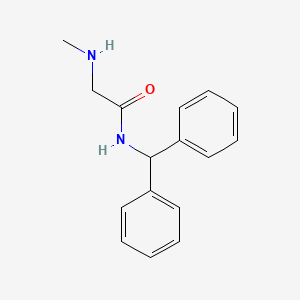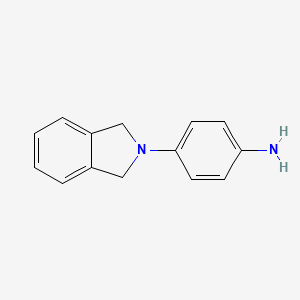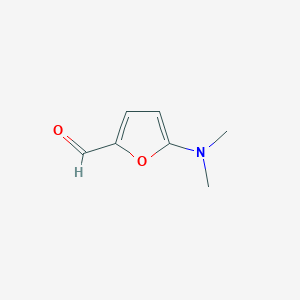![molecular formula C14H13NO4 B1347509 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 357420-38-3](/img/structure/B1347509.png)
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Übersicht
Beschreibung
The compound “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid” is a unique chemical with a complex structure. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 2 and 5 positions . This compound also contains a carbonyl group attached to the 3 position of the furan ring, and an amino group attached to a benzoic acid .
Synthesis Analysis
The synthesis of this compound might involve several steps and different reagents. One possible method could involve the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 2 and 5 positions . Additionally, this compound has a carbonyl group attached to the 3 position of the furan ring, and an amino group attached to a benzoic acid .Chemical Reactions Analysis
The compound “this compound” could potentially undergo a variety of chemical reactions. For instance, it might participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
Furan Derivatives in Biomass Conversion and Polymer Production
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives (e.g., 2,5-furandicarboxylic acid, 2,5-dimethylfuran), have been extensively studied for their potential in converting plant biomass into valuable chemicals. These compounds serve as platform chemicals for producing a wide range of materials, including monomers for polymers, fuels, solvents, and pharmaceuticals. Their production from renewable resources positions them as sustainable alternatives to petroleum-based chemicals (Chernyshev et al., 2017).
Benzoic Acid Derivatives in Biological Activity
Studies on benzoic acid derivatives have revealed their significant biological activities. These compounds, depending on their structural modifications, exhibit various biological effects, including antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship (SAR) analysis shows that the presence of functional groups and their arrangement on the benzoic acid core significantly influence their biological properties (Godlewska-Żyłkiewicz et al., 2020).
Advanced Applications of Furan and Benzoic Acid Derivatives
The advancements in the synthesis and functionalization of furan and benzoic acid derivatives have opened new avenues in materials science, environmental remediation, and even in the development of new therapeutic agents. For example, the functionalization of quantum dots with amino acids, including those derived from benzoic acid, has shown promise in enhancing their optical and electrical properties for use in optoelectronic devices and sensors (Ravi et al., 2021).
Biochemische Analyse
Biochemical Properties
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, the compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, the compound can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in cell cycle control and apoptosis . Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound in vitro or in vivo has been associated with sustained changes in cellular function, including prolonged activation of stress response pathways and alterations in cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, it can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its functional specificity .
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-11(9(2)19-8)13(16)15-12-6-4-3-5-10(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYKMMAYYAVBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356415 | |
| Record name | 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
357420-38-3 | |
| Record name | 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)


![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)


![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)


